Cyanogen azide is a chemical compound with the formula CN₄, characterized as an azide compound of carbon and nitrogen. It appears as a colorless, oily liquid at room temperature and is known for its highly explosive nature. While cyanogen azide is soluble in most organic solvents, it is typically handled in dilute solutions due to its instability and potential hazards associated with its concentrated form. The compound was first synthesized by F. D. Marsh at DuPont in the early 1960s, although earlier claims of its existence as a crystalline solid were later debunked .
In addition to its reactivity with unsaturated compounds, cyanogen azide can also participate in cycloaddition reactions, forming new compounds through the interaction with other reactive species .
Cyanogen azide exhibits notable biological activity primarily due to its toxicity and reactivity. It is classified as highly toxic and poses significant risks to human health and the environment. Its volatility and explosive nature limit its practical applications in biological contexts, making it more of a subject of safety studies rather than therapeutic use .
Cyanogen azide can be synthesized through several methods, with the most common being:
Due to its unique properties, cyanogen azide has several applications:
Cyanogen azide shares similarities with several other nitrogen-rich compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Cyanogen | C₂N₂ | A toxic gas that can form explosive mixtures; less stable than cyanogen azide. |
| Hydrazoic Acid | HN₃ | A highly toxic liquid; used as a reagent but less stable than cyanogen azide. |
| Aziridine | C₂H₅N | A cyclic compound; less reactive but used in similar synthetic applications. |
| Azidothymidine | C₁₃H₁₅N₅O₄ | An antiviral medication; less explosive but contains an azide functional group. |
Cyanogen azide's uniqueness lies in its dual role as both a reagent and an explosive compound, which distinguishes it from other nitrogen-rich compounds that may not exhibit such extreme reactivity or utility in organic synthesis .
Cyanogen azide was first synthesized in the early 1960s by F. D. Marsh at DuPont, marking a milestone in azide chemistry. Initial attempts to isolate it as a crystalline solid were unsuccessful due to its extreme instability, but subsequent work confirmed its existence as a colorless, oily liquid. The compound’s name derives from its structural relationship to cyanogen ((CN)₂) and the azide functional group (N₃⁻). Its systematic IUPAC name, azidocyanogen, reflects the connectivity of the azide moiety to the cyanide group.
The compound’s Lewis structure reveals a resonance-stabilized azide group bonded to a cyanide moiety, contributing to its high reactivity.
Cyanogen azide exhibits unique properties that underscore its utility and hazards:
The compound’s instability in pure form necessitates handling exclusively in dilute solutions or gaseous states at reduced pressures.
Cyanogen azide consists of a linear arrangement of atoms, with a cyano group (–C≡N) covalently bonded to an azide group (–N₃). The molecule’s geometry has been extensively characterized through quantum chemical calculations and spectroscopic methods. Key findings include:
Bond Lengths:
Bond Angles:
Electronic Structure:
| Parameter | Value | Method | Source |
|---|---|---|---|
| C≡N Bond Length | 1.16 Å | B3LYP/6-311G(d) | [2] [5] |
| N–N (Central) Bond | 1.30 Å | CCSD(T)/cc-pVTZ | [2] [6] |
| N–N (Terminal) Bond | 1.15 Å | Experimental IR | [3] [4] |
| ∠N–C–N Angle | 180° | Quantum Chemical | [2] [3] |
While crystallographic data for cyanogen azide remains limited due to its explosive nature and instability, indirect insights have been derived from gas-phase studies:
Cyanogen azide’s structural features distinguish it from other azides, such as hydrogen azide (HN₃) and methyl azide (CH₃N₃):
Bonding Configurations:
Thermodynamic Stability:
| Compound | Azide Group Geometry | C–N/N–N Bond Lengths (Å) | ΔfH° (kJ/mol) |
|---|---|---|---|
| Cyanogen Azide | Linear | 1.16 (C≡N), 1.30 (N–N) | 400 ± 8 |
| Hydrogen Azide | Bent | 1.24 (N–N), 1.13 (N–N) | 294 |
| Methyl Azide | Bent | 1.47 (C–N), 1.25 (N–N) | 189 |
Early work by Frank Dennis Marsh and Margaret Ellen Hermes demonstrated that cyanogen azide forms spontaneously when a cyanogen halide contacts a metal azide in an anhydrous medium [1] [2]. The halide serves as electrophile while the azide anion delivers the $$\mathrm{N_3^{-}}$$ fragment, ejecting a metal halide precipitate. The reaction remains exothermic and must be restrained below approximately 25 °C to suppress runaway decomposition [2] [3].
Table 1 summarises representative small-scale runs taken directly from primary reports.
| Entry | Solvent (initial volume) | Sodium azide (mol) | Cyanogen chloride (mol) | Maximum temperature (°C) | Isolated or assay result | Comment |
|---|---|---|---|---|---|---|
| 1 | Pentane (19 g) + excess cyanogen chloride | 0.05 | 0.55 | 22 | Pure oily cyanogen azide detonated in flame; molar mass ≈ 68 g mol⁻¹ [2] | First isolation in essentially neat form |
| 2 | Liquefied cyanogen chloride (20 mL) | 0.05 | 0.39 | 20 | Solution 14 wt % cyanogen azide in cyanogen chloride [2] | By-product sodium chloride removed by filtration |
| 3 | Acetonitrile (53 mL) | 0.15 | 0.29 | <16 during addition; then 25 | Solution 17 wt % cyanogen azide in acetonitrile [2] | Preferred for kinetic control owing to azide solubility |
| 4 | Ethyl acetate (20 mL) | 0.05 | 0.068 | <6 during addition; then 25 | Solution 18 wt %; full conversion confirmed by bicycloheptene trap [2] | Illustrates use of ester media |
Key experimental constants
Because neat cyanogen azide detonates under trivial stimulus, contemporary practice confines the reagent to dilute solution. Empirical half-life studies illustrate solvent control:
Table 2 Stability of cyanogen azide solutions
| Solvent | Concentration (wt %) | Temperature | Observed half-life | Source |
|---|---|---|---|---|
| Acetonitrile | 27 | 25 °C | 15 days [4] | Slow self-decomposition via dinitrogen extrusion |
| Acetonitrile | 27 | 0 °C | >3 months (no measurable loss) [4] | Cold storage recommended |
| Water (no azide present) | Saturated (<27 g per 100 g) | 25 °C | No rapid hydrolysis; material extractable after 17 h [2] | Limited aqueous handling permissible |
| Adsorbed on diatomaceous earth | ~34 | 25 °C (dry N₂) | Stable powder obtained; released quantitatively to trap alkene [2] | Solid composite facilitates weighed transfer |
Polar aprotic solvents such as acetonitrile offer the best compromise between azide solubility and chemical inertness, whereas olefinic or alkaline media trigger instantaneous 1,3-dipolar cycloadditions or cyanamide formation [5] [2]. Adsorption onto high-surface alumina or diatomaceous earth produces free-flowing powders that remain non-explosive under gentle handling yet liberate the azide on demand [2].
Scale-up from gram to kilogram amounts confronts three intrinsic obstacles.
These hazards have limited commercial exploitation to in-situ generation within closed reactors for speciality heterocycle synthesis rather than bulk manufacture [5] [7]. Continuous-flow microreactors at sub-ambient temperature have been proposed but remain largely proprietary and unpublished.